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Compound of Interest

Compound Name: 4-Methoxybenzaldehyde oxime

CAS No.: 3717-22-4

Cat. No.: B3022790

Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 4-
Methoxybenzaldehyde oxime (also known as p-anisaldehyde oxime), a compound of interest

in synthetic chemistry and drug development. We will delve into the interpretation of its Nuclear

Magnetic Resonance (NMR) and Infrared (IR) spectra, offering insights grounded in

established chemical principles. This document is intended for researchers, scientists, and

professionals who require a comprehensive understanding of the structural elucidation of this

molecule.

Introduction
4-Methoxybenzaldehyde oxime (C₈H₉NO₂) is a derivative of 4-methoxybenzaldehyde.[1] The

oxime functional group (-C=N-OH) introduces the possibility of stereoisomerism, specifically E

(anti) and Z (syn) isomers, which can significantly influence the compound's biological activity

and chemical reactivity. Accurate spectroscopic characterization is therefore paramount for

confirming its identity, purity, and isomeric form. This guide will focus on the two primary

spectroscopic techniques for organic molecule characterization: NMR and IR spectroscopy.
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Molecular Structure and Isomerism
The presence of the C=N double bond results in two geometric isomers: E and Z. The

orientation of the hydroxyl group (-OH) relative to the aromatic ring dictates the isomer. The E

isomer is generally more stable due to reduced steric hindrance.

Caption: E (anti) and Z (syn) isomers of 4-Methoxybenzaldehyde oxime.

Experimental Protocols
A standard protocol for obtaining NMR spectra of 4-Methoxybenzaldehyde oxime is as

follows:

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover the range of 0-12 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Set the spectral width to cover the range of 0-200 ppm.

Use a proton-decoupled pulse sequence.

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically

required.
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A common method for solid samples is:

Sample Preparation (KBr Pellet):

Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr).

Grind the mixture to a fine powder.

Press the powder into a transparent pellet using a hydraulic press.

Instrumentation: Analyze the pellet using a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Scan the mid-IR range (4000-400 cm⁻¹).

Acquire a background spectrum of the empty sample compartment first.

Acquire the sample spectrum and ratio it against the background.
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Caption: General workflow for spectroscopic analysis.

¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule.[2] For the more stable (E)-isomer of 4-Methoxybenzaldehyde oxime in

CDCl₃, the following signals are typically observed.[3]
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Signal
Assignment

Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

-OH ~9.54 Singlet (broad) 1H -

-CH=N 8.11 - 8.14 Singlet 1H -

Aromatic H

(ortho to -CH=N)
7.52 Doublet 2H 7.2 - 8.7

Aromatic H

(ortho to -OCH₃)
6.90 - 6.91 Doublet 2H 7.2 - 8.7

-OCH₃ 3.80 - 3.84 Singlet 3H -

Aromatic Protons: The aromatic region shows a characteristic AA'BB' splitting pattern for a

1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing oxime group

are deshielded and appear downfield (δ ~7.52 ppm) compared to the protons ortho to the

electron-donating methoxy group (δ ~6.91 ppm).[3]

Oxime and Methoxy Protons: The singlet at δ ~8.11 ppm is characteristic of the imine proton

(-CH=N).[3] The methoxy group (-OCH₃) protons appear as a sharp singlet at δ ~3.84 ppm.

[3]

Hydroxyl Proton: The hydroxyl proton of the oxime is typically broad and its chemical shift

can vary (around 9.54 ppm) depending on concentration and solvent due to hydrogen

bonding.[4]

¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For the

(E)-isomer, the approximate chemical shifts are as follows[3]:
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Signal Assignment Chemical Shift (δ, ppm)

C=N ~150

C-OCH₃ ~160

C-H (Aromatic, ortho to -CH=N) ~129

C-H (Aromatic, ortho to -OCH₃) ~114

Quaternary Aromatic C Not explicitly resolved in source

-OCH₃ ~55

Imine Carbon: The carbon of the C=N double bond is significantly deshielded and appears

around δ 150 ppm.[3]

Aromatic Carbons: The carbon attached to the electron-donating methoxy group is the most

deshielded aromatic carbon. The carbons ortho and meta to the methoxy group are shielded,

with the ortho carbons appearing at a lower chemical shift (δ ~114 ppm).[3]

Methoxy Carbon: The carbon of the methoxy group appears upfield at approximately δ 55

ppm.[3]

IR Spectral Data and Interpretation
The IR spectrum is used to identify the functional groups present in the molecule based on

their characteristic vibrational frequencies.[3]

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3353 O-H Stretch (broad) Oxime -OH

~2929 C-H Stretch Aromatic/Methyl C-H

~1606 C=N Stretch Oxime C=N

~1513 C=C Stretch Aromatic Ring

~1253 C-O Stretch Aryl-O-CH₃

~956 N-O Stretch Oxime N-O
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-OH Stretch: A broad absorption band around 3353 cm⁻¹ is a clear indication of the

hydrogen-bonded O-H group of the oxime.[3]

C=N Stretch: The absorption at ~1606 cm⁻¹ is characteristic of the C=N double bond stretch.

[3]

Aromatic and Methoxy Groups: The bands at ~1513 cm⁻¹ correspond to the aromatic C=C

stretching vibrations. The strong absorption at ~1253 cm⁻¹ is due to the asymmetric C-O-C

stretching of the aryl ether.[3]

Conclusion
The combined analysis of ¹H NMR, ¹³C NMR, and IR spectra provides a comprehensive and

unambiguous structural confirmation of 4-Methoxybenzaldehyde oxime. The data presented

in this guide are consistent with the proposed structure and highlight the key spectroscopic

features that researchers can use to identify this compound and distinguish between its

potential isomers. This systematic approach, from sample preparation to detailed spectral

interpretation, ensures the scientific rigor required in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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